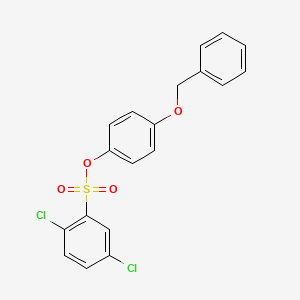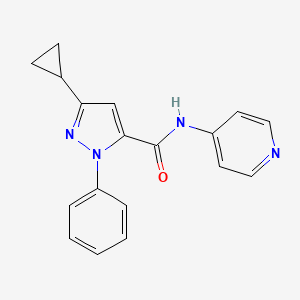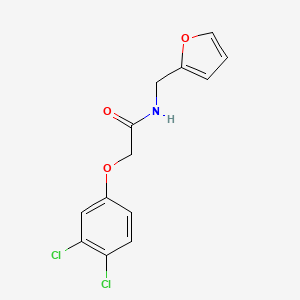
methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually, cell death. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, this compound has been found to have low toxicity and does not exhibit significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate is its potential as a drug candidate for the treatment of various diseases. Its low toxicity and ability to exhibit various pharmacological activities make it an attractive candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate. One of the directions is to investigate its potential as a drug candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and eventually, in clinical trials. Another direction is to investigate its potential as an anti-inflammatory and antibacterial agent. In addition, further studies are needed to improve its solubility and bioavailability for in vivo administration. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate, followed by cyclization with potassium carbonate. The resulting product is then methylated using dimethyl sulfate to obtain this compound. This synthesis method has been reported in various research articles and has been found to yield pure and high-quality this compound.
Applications De Recherche Scientifique
Methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has been extensively studied for its potential as a drug candidate. It has been found to exhibit various pharmacological activities such as antitumor, anti-inflammatory, and antibacterial effects. In laboratory experiments, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and preventing bacterial infections. These findings have led to increased interest in this compound as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 5-amino-3-(4-methylphenyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-7-14-11(13)10(15)12(16)17-2/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBMJWMLQXJJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-4-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4924365.png)
![2-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4924367.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)

![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
